Ethyl(2-methylphenyl)phenylarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-methylphenyl)phenylarsane is an organoarsenic compound that features an ethyl group, a 2-methylphenyl group, and a phenyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenyl)phenylarsane typically involves the reaction of ethylarsenic compounds with 2-methylphenyl and phenyl reagents under controlled conditions. One common method is the reaction of ethylarsenic dichloride with 2-methylphenylmagnesium bromide and phenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylphenyl)phenylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the compound into different organoarsenic species.
Substitution: The ethyl, 2-methylphenyl, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.
Scientific Research Applications
Ethyl(2-methylphenyl)phenylarsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Ethyl(2-methylphenyl)phenylarsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites or modify the structure of biomolecules, thereby influencing their function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Ethyl(2-methylphenyl)phenylarsane can be compared with other organoarsenic compounds such as:
Triphenylarsane: Similar in structure but with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.
Arsenobetaine: A naturally occurring organoarsenic compound found in marine organisms.
Properties
CAS No. |
62830-06-2 |
---|---|
Molecular Formula |
C15H17As |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
ethyl-(2-methylphenyl)-phenylarsane |
InChI |
InChI=1S/C15H17As/c1-3-16(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3 |
InChI Key |
INCXFCUMVQYURO-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.